molecular formula C14H13ClFNO B2495533 (2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one CAS No. 477848-49-0

(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one

Cat. No. B2495533
CAS RN: 477848-49-0
M. Wt: 265.71
InChI Key: ROIJUVPXPUJUTH-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of azabicyclo octane derivatives involves intricate chemical processes that aim to achieve the desired molecular architecture with high specificity and yield. While the exact synthesis process for the compound is not directly documented, related syntheses involve multistep reactions, including condensation, cyclization, and functional group transformations. For instance, studies have described the synthesis of similar azabicyclo[3.2.1]octane derivatives through processes like Diels-Alder reactions, followed by further functionalization steps (Choi & White, 2004).

Molecular Structure Analysis

The molecular structure of azabicyclo octane derivatives is characterized by their bicyclic framework, incorporating nitrogen atoms into the ring structure. This incorporation significantly influences the molecule's conformational dynamics and intermolecular interactions. X-ray crystallography and NMR spectroscopy are commonly employed to elucidate these structures, revealing details like the orientation of substituents and the configuration of stereocenters. For example, the crystal structure of related compounds has shown configurations that stabilize intermolecular interactions and influence the molecule's reactivity and physical properties (Parthiban, Ramkumar, & Jeong, 2009).

Chemical Reactions and Properties

Azabicyclo octane derivatives participate in various chemical reactions, reflecting their chemical properties. These reactions include cycloadditions, Michael-type additions, and nucleophilic substitutions, enabling the synthesis of complex molecules with potential pharmacological activities. The chemical properties of these molecules, such as reactivity and stability, are influenced by their structural features, including the presence of electron-withdrawing or donating groups and the steric hindrance around reactive sites. Studies have shown how modifications to the azabicyclo octane scaffold can affect the molecule's chemical behavior and its interaction with biological targets (Younggi Choi & James D White, 2004).

Physical Properties Analysis

The physical properties of azabicyclo octane derivatives, such as solubility, melting point, and crystallinity, are closely tied to their molecular structure. The arrangement of atoms and the presence of specific functional groups can significantly affect these properties, influencing the compound's behavior in different environments. For instance, the crystalline structure and intermolecular interactions within the crystal lattice can be studied to understand the material's solubility and melting behavior (Parthiban, Ramkumar, & Jeong, 2009).

Scientific Research Applications

Synthesis of Key Intermediates in Pharmaceutical Manufacturing

Compounds with complex molecular structures, such as "(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one," often serve as key intermediates in the synthesis of pharmaceuticals. For instance, Qiu et al. (2009) detailed a practical synthesis of 2-Fluoro-4-bromobiphenyl, a critical intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials. This study underscores the importance of developing efficient synthetic pathways for complex molecules, which could be relevant for the synthesis and application of the compound (Qiu, Gu, Zhang, & Xu, 2009).

Development of Chemosensors

Chemical sensors utilizing specific molecular scaffolds can detect a wide array of analytes, showcasing another potential application area. Roy (2021) reviewed the application of 4-Methyl-2,6-diformylphenol-based compounds as chemosensors for detecting metal ions, anions, and neutral molecules. The sensitivity and selectivity of such sensors depend significantly on the molecular structure of the sensing element, suggesting that the compound could be explored for similar applications (Roy, 2021).

Ligand Development for Receptor Targeting

The structure of "(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one" suggests potential for developing ligands targeting specific receptors. Sikazwe et al. (2009) discussed the synthesis and evaluation of arylcycloalkylamines for D2-like receptors, highlighting how the introduction of specific functional groups influences the binding affinity and selectivity of synthesized agents. This area of research is crucial for drug development, indicating that similar strategies could be employed for the compound in discussion (Sikazwe, Nkansah, Altundas, Zhu, Roth, Setola, & Ablordeppey, 2009).

Environmental Impact and Toxicity Studies

Understanding the environmental fate and potential toxicity of chemical compounds is essential for their safe application. For instance, Bedoux et al. (2012) reviewed the occurrence and toxicity of triclosan in the environment, demonstrating the complex interactions and transformations such compounds undergo in aquatic systems. Research into the environmental and health impacts of new chemical entities, including their degradation products and interaction with biological systems, is critical (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems. Unfortunately, specific details about the mechanism of action of this compound are not available in the search results .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. The compound “(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one” has been associated with certain hazard statements including H302, H312, and H332 .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Unfortunately, specific details about future directions for this compound are not available in the search results .

properties

IUPAC Name

(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO/c15-11-2-1-3-12(16)10(11)8-13-14(18)9-4-6-17(13)7-5-9/h1-3,8-9H,4-7H2/b13-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIJUVPXPUJUTH-JYRVWZFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)C2=CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN\2CCC1C(=O)/C2=C/C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.